mGluR1 Antagonism with >730-Fold Selectivity over mGluR5: Target Engagement Data for Neuroscience Procurement
This compound exhibits potent antagonism at human mGluR1 (IC50 = 6.30 nM) with profound selectivity against the closely related mGluR5 subtype (IC50 = 4,620 nM) [1]. The selectivity window exceeds 730-fold, indicating that the 5-methyl substitution pattern confers substantial receptor discrimination not observed with unsubstituted 2-(piperazin-1-yl)pyrimidine analogs, which primarily engage α2-adrenergic and 5-HT1A receptors [2].
| Evidence Dimension | IC50 for receptor antagonism |
|---|---|
| Target Compound Data | IC50 (human mGluR1) = 6.30 nM; IC50 (human mGluR5) = 4,620 nM |
| Comparator Or Baseline | Same compound tested against mGluR5 as counter-screen |
| Quantified Difference | 733-fold selectivity for mGluR1 over mGluR5 |
| Conditions | Human metabotropic glutamate receptor 1 and 5 antagonist activity assays |
Why This Matters
This selectivity profile enables neuroscience researchers to interrogate mGluR1-specific signaling without confounding mGluR5-mediated effects, a critical advantage for target validation and phenotypic screening.
- [1] BindingDB. BDBM50364719 (CHEMBL1951658). Antagonist activity at human mGluR1 (IC50 6.30 nM) and human mGluR5 (IC50 4.62E+3 nM). View Source
- [2] Wikipedia. 1-(2-Pyrimidinyl)piperazine. α2-adrenergic receptor (Ki = 7.3–40 nM) and 5-HT1A receptor (Ki = 414 nM). View Source
